7-Methoxy-3-nitro-2H-chromene basic properties
7-Methoxy-3-nitro-2H-chromene basic properties
7-Methoxy-3-nitro-2H-chromene: A Technical Guide to Synthesis, Reactivity, and Applications
1. Executive Summary 7-Methoxy-3-nitro-2H-chromene (CAS: 92210-60-1) is a highly versatile, electron-deficient alkene that serves as a cornerstone intermediate in modern synthetic and medicinal chemistry[1]. Characterized by its benzopyran core substituted with a methoxy group at the 7-position and a strongly electron-withdrawing nitro group at the 3-position, this compound acts as a privileged Michael acceptor[2]. It is primarily utilized in the construction of densely functionalized chroman derivatives, which are structural motifs frequently found in natural products and pharmaceuticals exhibiting antioxidant, antiestrogenic, anticonvulsant, and neuroprotective activities[2]. This whitepaper provides a comprehensive, field-proven guide to its physicochemical profiling, synthetic methodologies, and downstream reactivity.
2. Physicochemical Profiling Accurate characterization is the first step in any robust synthetic workflow. The following table summarizes the validated physicochemical parameters of 7-Methoxy-3-nitro-2H-chromene[1],[2].
| Property | Value | Analytical Method / Notes |
| CAS Number | 92210-60-1 | Standard chemical identifier[1]. |
| Molecular Formula | C10H9NO4 | - |
| Molecular Weight | 207.18 g/mol | - |
| Exact Mass | 207.0531 | HRMS (ESI)[M-H]-: 206.0453[2]. |
| Melting Point | 117.6 – 121.0 °C | Capillary method; indicates high crystalline purity[2]. |
| Appearance | Yellow solid | Color derived from the conjugated nitroalkene system. |
| 1H NMR (400 MHz, CDCl3) | δ = 7.78 (s, 1H), 7.17 (d, J=8.5 Hz, 1H), 6.57 (dd) | The singlet at δ 7.78 is the diagnostic alkene proton (H-4)[2]. |
3. Synthetic Methodologies: The Oxa-Michael-Henry Domino Reaction
Mechanistic Causality & Catalyst Selection The most efficient route to 7-Methoxy-3-nitro-2H-chromene is a domino oxa-Michael-Henry reaction between 2-hydroxy-4-methoxybenzaldehyde and nitroethylene[2]. As an application scientist, I emphasize that the success of this transformation hinges on dual-activation catalysis. Using a bifunctional catalyst system—such as proline combined with sodium acetate (NaOAc) or a chiral 4-hydroxyprolinamide with a phenolic cocatalyst[3],[4]—addresses two mechanistic requirements simultaneously:
-
Nucleophilic Activation : The base (NaOAc or cocatalyst) deprotonates the phenolic hydroxyl group, facilitating the initial oxa-Michael addition into the electron-deficient nitroethylene[2].
-
Electrophilic Activation : The carboxylic acid or amide moiety of the proline derivative engages the nitro group of nitroethylene via hydrogen bonding. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene, directing the nucleophilic attack and stabilizing the transition state[2],[3]. Following the oxa-Michael addition, an intramolecular Henry (nitroaldol) reaction occurs, followed by dehydration to yield the final chromene ring[2].
Fig 1. Domino oxa-Michael-Henry synthetic workflow for 7-Methoxy-3-nitro-2H-chromene.
Self-Validating Experimental Protocol The following protocol is designed with built-in validation checkpoints to ensure reproducibility and high yield.
Step 1: Reagent Preparation & Initiation
-
Action : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) and nitroethylene (1.2 equiv) in anhydrous methanol (0.5 M concentration). Add L-proline (20 mol%) and NaOAc (20 mol%)[2].
-
Causality : Anhydrous conditions prevent the competitive hydration of nitroethylene. Methanol is chosen as a protic solvent to stabilize the hydrogen-bonded transition state[2].
-
Validation Check : Upon addition of the catalyst system, the solution will gradually shift from pale yellow to a deeper, vibrant yellow. This colorimetric shift confirms the formation of the activated intermediate.
Step 2: Reaction Execution
-
Action : Stir the reaction mixture at room temperature for 4–6 hours.
-
Causality : Room temperature is sufficient due to the high reactivity of the nitroalkene; elevated temperatures risk the polymerization of nitroethylene.
-
Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) mobile phase. The reaction is complete when the starting aldehyde spot (Rf ~0.6) is fully consumed and a new, distinct UV-active spot (Rf ~0.4) appears.
Step 3: Workup and Purification
-
Action : Quench the reaction with saturated aqueous NH4Cl and extract three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 230–400 mesh)[5].
-
Validation Check : Record the 1H NMR of the purified yellow solid. The presence of a sharp singlet at δ 7.78 ppm confirms the formation of the C4 alkene proton of 7-Methoxy-3-nitro-2H-chromene[2].
4. Reactivity Profile and Downstream Applications The strategic placement of the nitro group makes 7-Methoxy-3-nitro-2H-chromene a highly reactive template for generating structural complexity.
-
Conjugate Additions (Michael Reactions) : As demonstrated by Hu et al. in their, unmodified aldehydes and ketones undergo highly efficient conjugate addition to the 3-position of the chromene ring in the presence of proline and NaOAc[6]. This yields trans-3-nitro-4-substituted chromanes with excellent diastereoselectivity, which are direct precursors to biologically active chroman-based drugs[6].
-
1,3-Dipolar Cycloadditions : The electron-deficient double bond readily participates in [3+2] cycloadditions with azomethine ylides or diazo compounds. This enables the synthesis of complex polycyclic spirooxindole-chromane adducts featuring contiguous stereocenters[7].
-
Reduction : The nitro group can be selectively reduced (e.g., via catalytic hydrogenation using Pd/C) to yield 7-methoxy-chromanamines, which are critical pharmacophores for neuroprotective agents[8].
Fig 2. Downstream reactivity and biological application pathways.
5. References
-
Zhi-peng Hu, Jun-min Zhang, Chun-liang Lou, Jin-jia Wang, Shao-zhen Nie, and Ming Yan. "Efficient conjugate addition of carbonyl compounds to 3-nitro-2H-chromenes in the presence of bases." ARKIVOC, 2010 (x) 17-33.[Link]
-
Guohui Yin, Richeng Zhang, Lei Li, Jun Tian, Ligong Chen. "One-Pot Enantioselective Synthesis of 3-Nitro-2H-chromenes Catalyzed by a Simple 4-Hydroxyprolinamide with 4-Nitrophenol as Cocatalyst." European Journal of Organic Chemistry, 2013.[Link]
- 1. echemi.com [echemi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. (R)-2-(4-bromophenyl)-7-methoxy-3-nitro-2H-chromene - CAS号 1162662-51-2 - 摩熵化学 [molaid.com]
- 4. ORCID [orcid.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
